molecular formula C6H4BF4K B062768 Potassium (2-fluorophenyl)trifluoroborate CAS No. 166328-10-5

Potassium (2-fluorophenyl)trifluoroborate

Cat. No. B062768
CAS RN: 166328-10-5
M. Wt: 202 g/mol
InChI Key: XNCGQXSPWSTQGU-UHFFFAOYSA-N
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Description

Potassium (2-fluorophenyl)trifluoroborate, also known as PFPT, is an organofluorine compound that has been used as a reagent in organic synthesis. It is a colorless solid that is soluble in many organic solvents. PFPT is a versatile reagent that is used in a variety of reactions, including Friedel-Crafts acylations and alkylations, alkyne cross-coupling reactions, and aryl halide reductions. It is also useful for the synthesis of fluorinated compounds and for the functionalization of heterocycles.

Scientific Research Applications

  • Synthesis of Organometallic Compounds : Improved synthesis methods for related trifluoroborate compounds like Potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] have been developed, demonstrating the compound's potential as a valuable reagent in organometallic chemistry (Molander & Hoag, 2003).

  • Study of Lewis Acidic Nature : Research on triarylborane compounds bearing peripheral o-carborane cages shows enhanced fluoride ion affinity, which indicates the importance of these compounds in studying Lewis acidity (Lee et al., 2011).

  • Applications in Organic Synthesis : Potassium-bis(trifluoromethyl)amino trifluoroborate, a related compound, was synthesized and characterized, showcasing its potential in organic synthesis (Pawelke, 1988).

  • Suzuki Cross-Coupling Reactions : The use of potassium alkenyltrifluoroborates in palladium-catalyzed coupling reactions with aryl or alkenyl halides or triflates is significant, offering a new dimension in cross-coupling chemistry (Molander & Rivero, 2002).

  • Chemical Deprotection Processes : Research has shown efficient processes for deprotecting pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates, contributing to organic synthetic methodologies (Yuen & Hutton, 2005).

  • Spectroscopic Studies and DFT Calculations : Studies on the potassium 1-fluorobenzoyltrifluoroborate salt using FT-IR, Raman, and UV–Visible spectra, along with DFT calculations, have provided insights into the structural and electronic properties of these compounds (Iramain et al., 2020).

  • Manufacturing-Scale Synthesis : Development of a manufacturing-scale synthesis of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate, highlighting its scalability and industrial application (Pawar et al., 2019).

Mechanism of Action

Target of Action

Potassium (2-fluorophenyl)trifluoroborate, also known as Potassium trifluoro(2-fluorophenyl)borate, is a special class of organoboron reagents . These reagents have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . The primary targets of this compound are unsaturated alkyl- or aryltrifluoroborates .

Mode of Action

The compound interacts with its targets through a process known as epoxidation . This process involves the conversion of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . The epoxidation proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds . The downstream effects of this pathway include the formation of various organic compounds .

Pharmacokinetics

It’s worth noting that the compound is moisture- and air-stable , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action leads to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , which means it can maintain its efficacy and stability in various environmental conditions.

Safety and Hazards

Potassium (2-fluorophenyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them a promising area for future research and development in the field of chemistry.

properties

IUPAC Name

potassium;trifluoro-(2-fluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCGQXSPWSTQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635645
Record name Potassium trifluoro(2-fluorophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166328-10-5
Record name Potassium trifluoro(2-fluorophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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